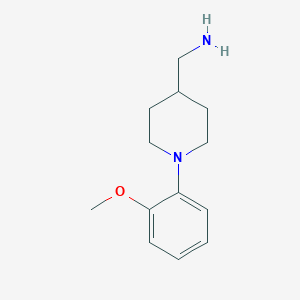
5-(2-Thienyl)thiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(2-Thienyl)thiazole is a heterocyclic compound that features a thiazole ring fused with a thiophene ring. Thiazoles are known for their diverse biological activities and are found in various natural and synthetic compounds . The thiazole ring is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom
Preparation Methods
The synthesis of 5-(2-Thienyl)thiazole can be achieved through several methods. One common synthetic route involves the reaction of 2-bromo-1-(2,5-dichlorothien-3-yl) ethanone with thiourea and substituted thioamides . This reaction typically requires specific conditions such as the presence of a base and a suitable solvent. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
5-(2-Thienyl)thiazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring into a dihydrothiazole derivative.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
5-(2-Thienyl)thiazole has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 5-(2-Thienyl)thiazole involves its interaction with specific molecular targets. For instance, thiazole derivatives can bind to DNA and inhibit the activity of topoisomerase II, leading to DNA double-strand breaks and cell death . This mechanism is particularly relevant in the context of anticancer research. Additionally, thiazole compounds can interact with various enzymes and receptors, modulating their activity and leading to diverse biological effects .
Comparison with Similar Compounds
5-(2-Thienyl)thiazole can be compared with other similar compounds such as:
Thiazole: A basic heterocyclic compound with a five-membered ring containing sulfur and nitrogen.
Thiophene: A sulfur-containing heterocycle similar to thiazole but lacking the nitrogen atom.
Benzothiazole: A fused ring system containing both benzene and thiazole rings.
The uniqueness of this compound lies in its combined structural features of both thiazole and thiophene rings, which contribute to its distinct chemical and biological properties .
Properties
CAS No. |
332113-83-4 |
|---|---|
Molecular Formula |
C7H5NS2 |
Molecular Weight |
167.3 g/mol |
IUPAC Name |
5-thiophen-2-yl-1,3-thiazole |
InChI |
InChI=1S/C7H5NS2/c1-2-6(9-3-1)7-4-8-5-10-7/h1-5H |
InChI Key |
MFKCSFZEAYFCPQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC(=C1)C2=CN=CS2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![Ethyl 2-[bis(4-fluorophenyl)methylidene]-3-methylbutanoate](/img/structure/B8620734.png)









![5-Chloro-7-(cyclopropylamino)pyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B8620798.png)
